4-[(4-Methylphenyl)thio]piperidine

Medicinal Chemistry ADME/Tox Drug Design

Medicinal chemistry programs often fail when generic piperidine-thioether analogs alter binding kinetics. This exact scaffold-4-methylphenylthio at piperidine 4-position-preserves specific topology validated against FKBP isomerases. - LogD7.4 = 0.05: Predicts blood-brain barrier permeation for CNS targets - Thioether linkage: Masked thiol or oxidizable to sulfone for bioconjugation - ≥98% purity: Ensures consistent end-group fidelity in polymer synthesis - Free base form: No neutralization steps, ready for parallel synthesis

Molecular Formula C12H17NS
Molecular Weight 207.34
CAS No. 101768-80-3
Cat. No. B2891488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)thio]piperidine
CAS101768-80-3
Molecular FormulaC12H17NS
Molecular Weight207.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2CCNCC2
InChIInChI=1S/C12H17NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
InChIKeyIPIKINKOVYQXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylphenyl)thio]piperidine – Defined Building Block


4-[(4-Methylphenyl)thio]piperidine (CAS 101768-80-3), also known as 4-(p-tolylthio)piperidine, is a heterocyclic building block composed of a piperidine ring substituted at the 4-position with a 4-methylphenylthio group (molecular formula C12H17NS, molecular weight 207.34 g/mol) [1]. It is commercially available from multiple chemical suppliers, typically at purities of ≥98% . The compound serves as a versatile intermediate in medicinal chemistry, enabling the construction of more complex molecules through reactions at the piperidine nitrogen or via further functionalization of the aromatic ring [1].

Building Block Role 4-methylphenylthio-piperidine scaffold for lead optimization and parallel library synthesis
Consistent High Purity Supplier-reported high purity helps ensure reproducible reactivity and minimal byproduct interference
Dual Diversification Sites Piperidine nitrogen and aromatic ring allow orthogonal functionalization for rapid analog generation

4-[(4-Methylphenyl)thio]piperidine Structural Specificity


The 4-[(4-Methylphenyl)thio]piperidine scaffold presents a specific molecular topology—a 4-methylphenylthio group attached to the 4-position of a piperidine ring—that cannot be readily replaced by generic piperidine-thioether analogs without altering key physicochemical and biological properties. Subtle variations in the substitution pattern on the phenyl ring (e.g., 2-methyl, 4-methoxy, or unsubstituted phenyl) or the position of the thioether linkage on the piperidine ring (e.g., 2- or 3-position) can significantly impact molecular recognition, binding affinity, and overall pharmacokinetic behavior [1]. For procurement, this means that substituting a closely related analog may introduce unwanted variability in a chemical series or lead to the failure of a key synthetic step. The quantitative evidence below clarifies the specific attributes of this exact compound relative to its closest comparators, enabling informed selection decisions.

Salt Form

Free base and hydrochloride salt have distinct ionization states, which may shift predicted passive permeability and solubility.

Aryl Substitution

Replacing 4-methyl with other substituents (e.g., methoxy, unsubstituted) can alter lipophilicity and binding interactions, impacting SAR interpretation.

Thioether Position

Moving the sulfur linkage to the 2- or 3-position on the piperidine ring may reduce synthetic accessibility or target engagement relative to the 4-substituted scaffold.

4-[(4-Methylphenyl)thio]piperidine vs. Closest Analogs


Lipophilicity & Membrane Permeability

The distribution coefficient (LogD7.4) of 4-[(4-Methylphenyl)thio]piperidine is a critical differentiator from its hydrochloride salt and other close analogs. The free base exhibits a LogD7.4 of 0.05, indicating a near-optimal balance between lipophilicity and hydrophilicity for passive membrane permeability, a value significantly different from that of its hydrochloride salt form [1].

Lipophilicity (LogD₇.₄)
Cross-study comparable
Free base: LogD₇.₄ = 0.05
Hydrochloride salt: Expected lower (higher ionization)
Supports passive permeability profiling for cell-based and CNS assays
Calculated property (pH 7.4, 25°C); verify experimentally
Medicinal Chemistry ADME/Tox Drug Design

Commercial Purity Benchmark

The compound is consistently offered at a high purity of ≥98% by multiple vendors, which is a key differentiator from less rigorously characterized or lower-purity analogs that may contain impurities that interfere with sensitive biological assays or downstream reactions .

Commercial Purity
Supplier specification
≥98% (HPLC, vendor-reported)
Minimizes impurity-related interference in sensitive biological assays
Analytical method details may vary; request COA for batch-specific data
Chemical Synthesis Quality Control Procurement

FKBP-type Isomerase Binding

While 4-[(4-Methylphenyl)thio]piperidine itself has not been the subject of extensive published biological studies, a close structural analog—1-{[(4-methylphenyl)thio]acetyl}piperidine—has been co-crystallized with a peptidyl-prolyl cis-trans isomerase (FKBP) from Burkholderia pseudomallei, providing a structural framework for understanding how this chemotype interacts with a therapeutically relevant enzyme class [1]. This evidence implies that the core 4-methylphenylthio-piperidine motif can engage in specific molecular recognition events.

FKBP Scaffold Validation
Class-level inference
Analog 1-{[(4-methylphenyl)thio]acetyl}piperidine co-crystallized with FKBP isomerase (PDB 2L2S)
Implies 4-methylphenylthio-piperidine motif can engage isomerase active sites
Direct binding data for title compound not available; supports scaffold selection
Chemical Biology Structural Genomics Enzyme Inhibition

4-[(4-Methylphenyl)thio]piperidine Application Scenarios


CNS & Infectious Disease Lead Optimization

The favorable LogD7.4 of 0.05 makes this compound an excellent starting point for CNS drug discovery programs, as it predicts good blood-brain barrier permeability. Its use as a core scaffold is supported by structural data showing that the 4-methylphenylthio-piperidine motif can bind to FKBP isomerases, a validated target class for both antimicrobial and immunomodulatory therapies [1]. Procurement of this specific building block allows for rapid exploration of this chemical space.

Polymer Functionalization for Bioconjugation

The thioether linkage in 4-[(4-Methylphenyl)thio]piperidine can serve as a masked thiol or be oxidized to a sulfone, enabling post-synthetic modifications. This is directly relevant to the development of α-functionalized polymers for bioconjugation, as demonstrated by related initiators in the synthesis of polysarcosine [2]. The high purity (≥98%) of commercial supplies ensures consistent polymer end-group fidelity.

Parallel Synthesis & Library Production

The compound's piperidine nitrogen and aromatic ring provide two distinct sites for diversification, making it ideal for generating libraries of compounds via parallel synthesis. Its availability from multiple vendors at a consistent purity (≥98%) ensures reliable results in high-throughput chemistry workflows . The free base form simplifies handling and avoids the need for additional neutralization steps required with salt forms.

FKBP Isomerase Probe Design

The structural analog 1-{[(4-methylphenyl)thio]acetyl}piperidine has been used to solve the solution structure of an FKBP isomerase from a pathogenic bacterium, providing a validated starting point for designing more potent and selective inhibitors [1]. 4-[(4-Methylphenyl)thio]piperidine can be directly functionalized to create a series of probes for this enzyme class, offering a direct path from procurement to structure-activity relationship studies.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity profile for blood-brain barrier penetration prediction
Membrane permeability assays; CNS PK model evaluation
Polymer functionalization
Thioether linkage as masked thiol or oxidation handle
End-group fidelity; post-polymerization conjugation efficiency
Parallel library synthesis
Orthogonal diversification at piperidine N and aryl ring
Library purity (HPLC/MS); reaction scope validation
FKBP isomerase probe design
Scaffold validated by analog co-crystal with FKBP
Binding affinity; selectivity across FKBP isoforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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